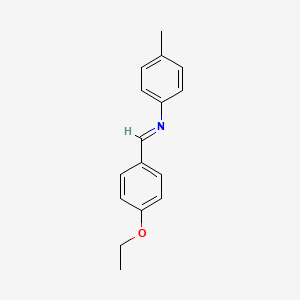

(4-Ethoxy-benzylidene)-P-tolyl-amine

Description

Significance of Schiff Bases (Azomethine Compounds) in Contemporary Chemical Research

Schiff bases are organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. This seemingly simple functional group imparts a wide range of chemical and physical properties that make Schiff bases a subject of intense research.

The significance of Schiff bases in modern chemical research is multifaceted:

Coordination Chemistry: The nitrogen atom in the imine group has a lone pair of electrons, making Schiff bases excellent ligands for coordinating with metal ions to form stable complexes. sigmaaldrich.com These metal complexes are pivotal in various catalytic processes, including hydrogenation of olefins and biomimetic reactions. sigmaaldrich.com

Biological and Pharmaceutical Applications: A vast body of research has demonstrated that Schiff bases and their metal complexes exhibit a broad spectrum of biological activities. These include antibacterial, antifungal, antiviral, antimalarial, anticancer, and anti-inflammatory properties. sigmaaldrich.com The imine group is considered a critical pharmacophore responsible for these biological activities. sigmaaldrich.com

Industrial Applications: Beyond medicine, Schiff bases are utilized as pigments and dyes, polymer stabilizers, and corrosion inhibitors. sigmaaldrich.comsigmaaldrich.com Their ability to form a protective monolayer on metal surfaces makes them effective in preventing corrosion. sigmaaldrich.com

Analytical Chemistry: They are employed as intermediates in chemical analysis and synthesis. sigmaaldrich.com For instance, Schiff base ligands have been used in potentiometric sensors due to their selectivity and sensitivity for specific metal ions. sigmaaldrich.com

The versatility of the azomethine linkage allows for the synthesis of a vast library of compounds with tunable electronic and steric properties, simply by varying the aldehyde/ketone and amine precursors. This synthetic accessibility continues to fuel their exploration in diverse scientific fields.

Overview of Benzylidene Aniline (B41778) Derivatives in Chemical Literature

N-benzylideneaniline is the archetypal aromatic Schiff base, formed from the condensation of benzaldehyde (B42025) and aniline. pharmaffiliates.comnih.gov Its derivatives, which include compounds like (4-Ethoxy-benzylidene)-P-tolyl-amine, are a significant subclass of azomethines. These compounds are of particular interest because they are considered bioisosteres of stilbene (B7821643) and resveratrol, molecules known for their biological importance. pharmaffiliates.commdpi.com

Research into benzylidene aniline derivatives has highlighted their potential as:

Antimicrobial and Antioxidant Agents: Numerous studies have synthesized novel N-benzylideneaniline derivatives and tested them for in vitro antibacterial, antifungal, and antioxidant activities, with many showing promising results. pharmaffiliates.commdpi.com

Liquid Crystals: Certain derivatives of N-benzylideneaniline, particularly those with long alkyl chains, exhibit liquid crystalline properties. For example, N-(4-Ethoxybenzylidene)-4-butylaniline is a well-known liquid crystal. sigmaaldrich.com

Green Chemistry Synthesis: The synthesis of N-benzylideneaniline and its derivatives has been a subject for the application of green chemistry principles, such as solvent-free reactions, to create more environmentally benign synthetic routes. nih.govchemeo.com

The general synthetic route involves the condensation of a substituted benzaldehyde with a substituted aniline, often under acidic catalysis. nih.gov The substituents on both aromatic rings play a crucial role in determining the final properties of the molecule.

Scope and Objectives of Research on this compound

While the broader class of benzylidene aniline derivatives is well-documented, specific, in-depth research on this compound is not extensively reported in publicly available literature. Therefore, the primary objective of research on this specific compound would be to synthesize and characterize it thoroughly, establishing a baseline of its physicochemical properties.

The scope of future research on this compound would logically extend to several key areas, mirroring the investigations conducted on its analogues:

Synthesis and Characterization: The initial step would be the targeted synthesis via the condensation of 4-ethoxybenzaldehyde (B43997) and p-toluidine (B81030). Comprehensive characterization using modern spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and elemental analysis would be essential to confirm its structure and purity.

Physicochemical Property Investigation: A key objective would be to determine its fundamental properties. Based on similar structures, it is likely a crystalline solid at room temperature. Research would aim to determine its melting point, solubility in various solvents, and thermal stability through techniques like thermogravimetric analysis (TGA).

Exploration of Biological Activity: Given the established biological significance of Schiff bases, a primary research goal would be to screen this compound for a range of bioactivities. This would include in vitro assays for antibacterial, antifungal, and antioxidant potential. Comparing its activity to closely related methoxy (B1213986) and butoxy analogues could provide valuable structure-activity relationship (SAR) insights.

Coordination Chemistry and Catalysis: Investigating the ability of this compound to act as a ligand for various transition metals would be a significant research avenue. The resulting metal complexes could then be characterized and tested for catalytic activity in various organic transformations.

The following data tables provide information on the starting materials for the synthesis of this compound and a comparison of related Schiff base compounds.

Table 1: Properties of Reactants

| Compound Name | Synonym | Molecular Formula | Molar Mass (g/mol) | Appearance | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|---|

| 4-Ethoxybenzaldehyde | p-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | Colorless to light yellow liquid | -1.5 | 248-249 |

| p-Toluidine | 4-Methylaniline | C₇H₉N | 107.15 | Light yellow to brown solid | 43-45 | 200 |

Table 2: Comparison of (4-Alkoxy-benzylidene)-Amine Derivatives

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Physical Form (Predicted/Known) | Known Applications/Research Focus |

|---|---|---|---|---|

| This compound | C₁₆H₁₇NO | 239.31 | Predicted to be a crystalline solid | Limited specific research; potential for biological and materials science studies. |

| N-(4-Methoxybenzylidene)-4-methoxyaniline | C₁₅H₁₅NO₂ | 241.28 | Solid | Chemical intermediate. nih.gov |

| N-(4-Ethoxybenzylidene)-4-butylaniline (EBBA) | C₁₉H₂₃NO | 281.39 | Liquid Crystal | Liquid crystal displays. sigmaaldrich.comchemicalbook.com |

| (4-Butoxy-benzylidene)-p-tolyl-amine | C₁₈H₂₁NO | 267.37 | Solid | Chemical intermediate. chemspider.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-methylphenyl)methanimine |

InChI |

InChI=1S/C16H17NO/c1-3-18-16-10-6-14(7-11-16)12-17-15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3 |

InChI Key |

YMFBPVJGWVISMV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethoxy Benzylidene P Tolyl Amine and Analogous Schiff Bases

Condensation Reactions for Azomethine Linkage Formation

The formation of the characteristic imine or azomethine linkage in Schiff bases is achieved through a condensation reaction. researchgate.net This reaction fundamentally involves the nucleophilic addition of a primary amine to a carbonyl group, followed by the elimination of a water molecule. researchgate.netnih.gov

The most conventional method for synthesizing Schiff bases like (4-Ethoxy-benzylidene)-P-tolyl-amine involves the direct condensation of an aldehyde (4-ethoxybenzaldehyde) and a primary amine (p-toluidine). researchgate.net This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable organic solvent, such as ethanol (B145695) or methanol. researchgate.netderpharmachemica.com

The mechanism proceeds in two main steps:

Nucleophilic Addition: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of an unstable intermediate known as a hemiaminal or carbinolamine. researchgate.netnih.gov

Dehydration: The hemiaminal then undergoes dehydration, eliminating a molecule of water to form the stable imine (Schiff base). researchgate.netlibretexts.org

Often, an acid or base catalyst is employed to facilitate the reaction, particularly the dehydration step. quora.com The pH of the reaction medium is a critical factor; a slightly acidic condition (around pH 5) is generally optimal for imine formation. libretexts.org

A typical laboratory synthesis would involve dissolving 4-ethoxybenzaldehyde (B43997) and p-toluidine (B81030) in ethanol and refluxing the mixture for several hours. derpharmachemica.com The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC). wisdomlib.org Upon completion, the product often crystallizes out upon cooling or can be precipitated by the addition of water.

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. bibliotekanauki.pluokerbala.edu.iq For Schiff base synthesis, this has led to the exploration of catalyst-free and solvent-free reaction conditions. researchgate.net

Catalyst-Free Synthesis: It has been demonstrated that many Schiff base syntheses can proceed efficiently without the need for a catalyst, particularly when using more reactive aldehydes and amines. rsc.org Heating the reactants together, sometimes in a solvent-free "neat" condition, can provide sufficient energy to overcome the activation barrier. researchgate.net

Green Chemistry Approaches:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netnih.gov For Schiff base formation, microwave-assisted synthesis can be performed with or without a solvent.

Ultrasound Irradiation (Sonochemistry): The use of ultrasonic waves can also accelerate the reaction rate. researchgate.net Sonication enhances mass transfer and provides the necessary activation energy for the condensation reaction.

Grinding (Mechanochemistry): This solvent-free method involves grinding the solid reactants together in a mortar and pestle. researchgate.net The mechanical energy supplied is often sufficient to initiate and complete the reaction.

Use of Natural Acid Catalysts: To avoid harsh mineral acids, researchers have successfully employed natural, biodegradable acid sources like lemon juice or tamarind juice as catalysts. bibliotekanauki.placs.org

Water as a Green Solvent: Replacing volatile organic solvents with water is a key goal of green chemistry. researchgate.net While Schiff bases are often insoluble in water, the reaction can sometimes be carried out in an aqueous medium, simplifying product isolation.

These green methods not only reduce the environmental impact by minimizing waste and avoiding hazardous substances but also often offer economic advantages through reduced energy consumption and reaction times. taylorfrancis.com

Functional Group Compatibility and Synthetic Adaptations

A significant advantage of Schiff base synthesis via aldehyde-amine condensation is its compatibility with a wide range of functional groups. rsc.org Both the aldehyde and the amine components can bear various substituents without interfering with the formation of the azomethine linkage.

For this compound and its analogs, this means that substituents can be present on either the benzaldehyde (B42025) ring or the aniline (B41778) ring. For instance, groups like halogens (-Cl, -Br), nitro groups (-NO2), and methoxy (B1213986) groups (-OCH3) are well-tolerated. researchgate.netderpharmachemica.com This versatility allows for the synthesis of a vast library of Schiff bases with tailored electronic and steric properties.

However, certain functional groups may require protection or specific reaction conditions. For example, highly acidic or basic groups might interfere with the desired reaction pathway. Similarly, sterically bulky groups near the carbonyl or amino function can hinder the reaction, potentially requiring longer reaction times or more forcing conditions. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired Schiff base. Several factors can be adjusted to achieve the best outcome. bibliotekanauki.pltandfonline.com

| Parameter | Traditional Method | Green Method (e.g., Microwave) | Effect on Yield |

| Solvent | Ethanol, Methanol, Toluene quora.combibliotekanauki.pl | Often solvent-free or in water/ethanol researchgate.net | Solvent choice affects reactant solubility and reaction rate. |

| Catalyst | Acetic acid, p-toluenesulfonic acid nih.gov | Natural acids (lemon juice), or catalyst-free bibliotekanauki.plresearchgate.net | A suitable catalyst can significantly increase the reaction rate. |

| Temperature | Reflux temperature of the solvent quora.com | Varies, often higher internal temperatures achieved rapidly researchgate.net | Higher temperatures generally increase reaction rates but can lead to side products. |

| Reaction Time | Several hours quora.com | A few minutes researchgate.netnih.gov | Shorter reaction times are desirable for efficiency and energy savings. |

| Stoichiometry | Typically equimolar amounts of aldehyde and amine researchgate.net | Equimolar amounts | Using an excess of one reactant can sometimes drive the reaction to completion. |

For instance, in a conventional synthesis of a Schiff base, refluxing in ethanol with a catalytic amount of acetic acid for 2-4 hours might yield a product in the range of 70-85%. ekb.eg In contrast, a microwave-assisted synthesis of a similar compound might be completed in 5-10 minutes with a yield exceeding 90%. nih.gov The optimal conditions are ultimately determined empirically for each specific Schiff base.

Purification and Isolation Techniques for Schiff Bases

Once the synthesis is complete, the crude Schiff base product must be isolated and purified. The choice of purification method depends on the physical state of the product and the nature of any impurities. bibliotekanauki.pl

Common purification techniques include:

Recrystallization: This is the most common method for purifying solid Schiff bases. researchgate.net An appropriate solvent is one in which the Schiff base is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is frequently used for this purpose. researchgate.net The crude product is dissolved in the minimum amount of hot solvent, and upon cooling, the purified Schiff base crystallizes out, leaving impurities in the solution.

Filtration and Washing: If the product precipitates directly from the reaction mixture, it can be isolated by filtration. researchgate.net The solid is then washed with a suitable solvent (often the reaction solvent or water) to remove any unreacted starting materials or soluble byproducts. wisdomlib.org

Column Chromatography: For Schiff bases that are difficult to purify by recrystallization, or for removing closely related impurities, column chromatography is a powerful technique. digitellinc.com A stationary phase like silica (B1680970) gel or neutral alumina (B75360) is used. researchgate.net It is important to note that the acidic nature of silica gel can sometimes cause hydrolysis of the imine bond, so using neutral alumina or deactivating the silica gel with a base like triethylamine (B128534) may be necessary. researchgate.netresearchgate.net

The purity of the final product is typically confirmed by determining its melting point, which should be sharp and consistent with literature values, and by spectroscopic methods such as FT-IR and NMR. acs.orgekb.eg Care must be taken during storage, as Schiff bases can be sensitive to moisture and may hydrolyze back to the starting aldehyde and amine. researchgate.net

Stereoselective Synthesis Strategies

While the synthesis of this compound itself does not typically involve stereocenters, the broader field of Schiff base synthesis includes sophisticated stereoselective strategies, particularly when the amine or aldehyde component is chiral. chimia.ch Chiral Schiff bases are of immense importance as ligands in asymmetric catalysis. nih.govchimia.ch

Strategies for stereoselective synthesis often involve the use of a chiral starting material, such as a chiral amine or a chiral aldehyde. The condensation reaction then proceeds to form a chiral Schiff base. For example, a chiral diamine can be reacted with two equivalents of an aldehyde to create a C2-symmetric Schiff base ligand, a class of "privileged ligands" in catalysis. chimia.ch

The development of stereoselective reactions for Schiff base formation is an active area of research, aiming to control the three-dimensional arrangement of atoms in the final product. This control is crucial for applications where specific stereoisomers exhibit desired biological activity or catalytic efficacy. chimia.ch

Advanced Structural Characterization and Spectroscopic Analysis of 4 Ethoxy Benzylidene P Tolyl Amine

Vibrational Spectroscopy (FT-IR) for Azomethine Moiety Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In the case of (4-Ethoxy-benzylidene)-P-tolyl-amine, FT-IR is particularly crucial for confirming the formation of the azomethine (or imine) group (C=N), which is the defining feature of a Schiff base.

The synthesis of this compound involves the condensation reaction between 4-ethoxybenzaldehyde (B43997) and p-toluidine (B81030). A successful reaction is primarily indicated by the appearance of a characteristic stretching vibration for the C=N bond and the disappearance of the characteristic bands from the starting materials, namely the C=O stretch of the aldehyde and the N-H stretches of the primary amine.

The key vibrational frequencies for this compound are detailed below. The C=N stretching frequency in Schiff bases typically appears in the 1600-1650 cm⁻¹ region. nih.govresearchgate.net This band is often intense and provides clear evidence of imine formation. The exact position can be influenced by the electronic nature of the substituents on the aromatic rings. The electron-donating ethoxy and methyl groups can slightly alter the bond strength and, consequently, its vibrational frequency. Other significant peaks include the C-H stretching of the aromatic and aliphatic parts, and the C-O stretching of the ethoxy group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|

| C=N Stretch (Azomethine) | 1615 - 1645 | Confirms formation of the Schiff base. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates presence of the benzene (B151609) rings. |

| C-H Stretch (Aliphatic - CH₃, CH₂) | 2850 - 2980 | Corresponds to the tolyl-methyl and ethoxy groups. |

| C-O Stretch (Ether) | 1240 - 1270 | Confirms the presence of the ethoxy group. msu.edu |

| C=C Stretch (Aromatic) | 1450 - 1600 | Indicates the presence of aromatic rings. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for a precise mapping of the molecular structure.

Proton NMR (¹H NMR) is used to determine the number and type of hydrogen atoms in a molecule. For this compound, the spectrum reveals distinct signals for the azomethine proton, the aromatic protons, and the protons of the ethoxy and methyl groups.

The most characteristic signal in the ¹H NMR spectrum is the singlet corresponding to the azomethine proton (-CH=N-). This proton is typically deshielded and appears downfield, often in the range of δ 8.3-8.6 ppm. nih.govevitachem.com The protons on the two aromatic rings appear as multiplets or distinct doublets in the aromatic region (δ 6.8-7.9 ppm). The electron-donating ethoxy group on one ring and the methyl group on the other influence the chemical shifts of the adjacent aromatic protons. The aliphatic protons of the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃) and the tolyl-methyl group (a singlet for -CH₃) appear in the upfield region of the spectrum. rsc.org

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Azomethine (-CH=N-) | 8.3 - 8.6 | Singlet (s) | 1H |

| Aromatic (Ar-H) | 6.8 - 7.9 | Multiplet (m) / Doublet (d) | 8H |

| Ethoxy (-OCH₂-) | 4.0 - 4.2 | Quartet (q) | 2H |

| Tolyl-Methyl (Ar-CH₃) | 2.3 - 2.5 | Singlet (s) | 3H |

| Ethoxy (-CH₂CH₃ ) | 1.4 - 1.6 | Triplet (t) | 3H |

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal.

The azomethine carbon atom (C=N) is a key diagnostic peak, typically appearing in the δ 158-164 ppm range. researchgate.net The aromatic carbons resonate between δ 114-152 ppm, with the carbon attached to the ethoxy group's oxygen (C-O) appearing further downfield due to deshielding. The quaternary carbons (those without attached protons) often show weaker signals. The aliphatic carbons of the ethoxy and methyl groups are found in the upfield region, typically below δ 65 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Azomethine (-C H=N-) | 158 - 164 |

| Aromatic (C-O of ethoxy) | ~162 |

| Aromatic (Quaternary and CH) | 114 - 152 |

| Ethoxy (-OC H₂-) | ~63 |

| Tolyl-Methyl (Ar-C H₃) | ~21 |

| Ethoxy (-CH₂C H₃) | ~15 |

While ¹H and ¹³C NMR provide fundamental structural information, advanced techniques can offer deeper insights.

2D NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals. A COSY spectrum would show correlations between coupled protons, for example, between the -OCH₂- quartet and the -CH₂CH₃ triplet of the ethoxy group. libretexts.orgderpharmachemica.com An HSQC spectrum would link each proton signal to its directly attached carbon, confirming the assignments made in the 1D spectra. libretexts.org

Solid-State NMR (SS-NMR) : This technique provides structural information on solid samples, which can differ from the solution state due to crystal packing effects. scribd.com For this compound, solid-state ¹³C NMR could be used to study polymorphism and the conformation of the molecule in its crystalline form, confirming aspects like the planarity of the benzylidene moiety and the torsion angle of the tolyl group. scribd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular formula C₁₆H₁₇NO), the molecular weight is 239.31 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 239. As an odd-electron species containing one nitrogen atom, this adheres to the nitrogen rule.

The fragmentation of Schiff bases often involves cleavage at bonds adjacent to the aromatic rings and the imine group. Common fragmentation pathways could include:

Loss of the ethoxy radical (-•OC₂H₅) or ethylene (B1197577) (C₂H₄) from the ethoxy group.

Cleavage of the C-N single bond, leading to fragments corresponding to the tolyl or benzylidene moieties.

Loss of the methyl radical (-•CH₃) from the tolyl group.

| m/z Value | Possible Fragment Ion | Significance |

|---|---|---|

| 239 | [C₁₆H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 224 | [M - CH₃]⁺ | Loss of a methyl radical from the tolyl group. |

| 210 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the ethoxy group. |

| 148 | [C₉H₁₀NO]⁺ | Fragment corresponding to the ethoxy-benzylidene moiety. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl (B1604629) or tolyl groups. |

Elemental Analysis (CHNS/O) for Purity and Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This analysis is critical for verifying the empirical and molecular formula of a newly synthesized substance, thereby confirming its purity and stoichiometry.

The analysis is performed using a CHNS/O analyzer, which combusts the sample under controlled conditions and quantifies the resulting gases (CO₂, H₂O, N₂). researchgate.net For this compound, with the molecular formula C₁₆H₁₇NO, the theoretical elemental composition can be calculated based on its atomic weights. A close agreement between the experimentally measured percentages and the calculated values provides strong evidence for the compound's identity and high purity.

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 80.30% |

| Hydrogen (H) | 7.16% |

| Nitrogen (N) | 5.85% |

| Oxygen (O) | 6.68% |

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound, which is also known as N-(4-ethoxybenzylidene)-4-methylaniline. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and precise intramolecular bond lengths and angles in the solid state is not available at this time.

While crystallographic data for analogous Schiff base compounds, such as those with methoxy (B1213986) or other substituents, have been reported, an analysis of these related structures would not adhere to the strict focus on this compound as requested. The subtle change from a methoxy to an ethoxy group, or alterations in other parts of the molecular structure, can lead to significant differences in crystal packing, molecular conformation, and intermolecular interactions. Therefore, extrapolating data from analogs would not provide a scientifically accurate representation of the solid-state architecture of the title compound.

To provide the detailed analysis required for this section, an experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be necessary. Such an analysis would typically reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C=N imine bond, C-O ether bond, C-C bonds within the aromatic rings) and angles, which can offer insights into the electronic and steric effects within the molecule.

Crystal Packing and Intermolecular Interactions: How individual molecules are arranged in the crystal lattice. This would involve identifying and characterizing any non-covalent interactions, such as C-H···π stacking, which govern the supramolecular architecture.

Without experimental data, any discussion on the solid-state molecular architecture of this compound would be speculative. The generation of data tables with crystallographic parameters is therefore not possible.

Computational and Theoretical Investigations of 4 Ethoxy Benzylidene P Tolyl Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a staple in computational chemistry for its balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy structure is determined. Using DFT methods, often with a basis set like B3LYP/6-31G(d,p), the bond lengths, bond angles, and dihedral angles are adjusted until a stationary point on the potential energy surface is found. This optimized geometry corresponds to the most stable conformation of the molecule.

Electronic structure analysis, performed on the optimized geometry, reveals the distribution of electrons within the molecule, which is crucial for understanding its reactivity and properties.

Table 1: Representative Optimized Geometrical Parameters (Illustrative Example)

This table illustrates the typical bond lengths and angles that would be determined for a molecule like (4-Ethoxy-benzylidene)-P-tolyl-amine using DFT calculations. The specific values are hypothetical and representative of similar chemical structures.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=N (Imine) | ~1.28 - 1.30 |

| C-N (Amine) | ~1.40 - 1.45 | |

| C-O (Ethoxy) | ~1.36 - 1.38 | |

| C-C (Aromatic) | ~1.38 - 1.41 | |

| Bond Angle (°) | C-N=C | ~120 - 125 |

| C-C-N | ~118 - 122 | |

| Dihedral Angle (°) | C-C-N=C | Varies (indicates planarity/twist) |

Note: These values are illustrative and based on general data for similar compounds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and chemically reactive.

Table 2: Representative Frontier Molecular Orbital Energies (Illustrative Example)

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |

Note: These values are illustrative examples for similar organic compounds.

Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic absorption spectra (UV-Vis), providing information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often related to HOMO→LUMO excitations.

The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Table 3: Predicted Spectroscopic Data (Illustrative Example)

| Spectrum | Parameter | Predicted Value |

| UV-Vis (in silico) | λmax | ~320 - 380 nm |

| ¹H-NMR | Chemical Shift (δ, ppm) - Imine H | ~8.0 - 8.5 |

| ¹³C-NMR | Chemical Shift (δ, ppm) - Imine C | ~155 - 165 |

Note: These values are illustrative and represent typical predictions for similar Schiff bases.

Thermodynamic Parameters and Stability Analysis

DFT calculations can also be used to determine key thermodynamic properties of a molecule at a given temperature and pressure. These parameters include enthalpy (H), entropy (S), and Gibbs free energy (G). These values are crucial for understanding the stability of the molecule and predicting the spontaneity of chemical reactions. The calculations are derived from the vibrational frequencies obtained after geometry optimization.

Table 4: Representative Thermodynamic Parameters (Illustrative Example)

| Parameter | Value (unit) |

| Enthalpy (H) | Varies (e.g., kcal/mol) |

| Entropy (S) | Varies (e.g., cal/mol·K) |

| Gibbs Free Energy (G) | Varies (e.g., kcal/mol) |

| Zero-point vibrational energy | Varies (e.g., kcal/mol) |

Note: Specific values are dependent on the computational model and conditions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule at its energy minimum, MD simulations offer a dynamic view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents.

For a molecule like this compound, MD simulations could be used to explore its flexibility, preferred conformations in different environments, and how it might interact with a biological receptor or a material surface. Such studies provide insights into the macroscopic properties of a system based on its microscopic behavior. To date, specific MD simulation studies on this compound are not prominent in the literature.

Quantum Chemical Parameters (e.g., Dipole Moments, Polarizability, Electrostatic Potentials)

Beyond the FMO analysis, DFT calculations yield a range of other quantum chemical parameters that describe the electronic nature of a molecule.

Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining a molecule's response to light and its non-covalent interactions.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. Red regions on an MEP map typically indicate negative potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas).

Table 5: Representative Quantum Chemical Parameters (Illustrative Example)

| Parameter | Calculated Value |

| Dipole Moment (μ) | ~2.0 - 4.0 Debye |

| Mean Polarizability (α) | Varies (e.g., a.u.) |

Note: These values are illustrative and based on calculations for similar organic molecules.

Molecular Docking and Binding Interaction Studies

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking and binding interaction studies for the compound this compound. While research into the computational analysis of Schiff bases and their derivatives is an active field, studies detailing the binding affinity, interaction patterns, and potential biological targets for this particular molecule are not publicly available at this time.

Computational research on similar N-benzylideneaniline derivatives and other Schiff bases often involves molecular docking simulations to predict how these molecules might interact with the active sites of various proteins. tandfonline.com These in silico studies are crucial for identifying potential therapeutic applications by estimating the binding energy and visualizing the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Generally, molecular docking studies on related compounds have explored their potential as inhibitors for a range of enzymes and receptors. For instance, various Schiff base derivatives have been investigated for their interactions with targets like carbonic anhydrases, acetylcholinesterase, and microbial proteins. researchgate.netuniv-guelma.dznih.gov These studies typically report binding energies (often in kcal/mol) and detail the specific amino acid residues that form key contacts with the ligand. However, without specific studies on this compound, it is not possible to provide quantitative data or detailed interaction maps for this compound.

Future computational research could elucidate the potential biological activities of this compound. Such studies would involve docking the compound against a panel of known drug targets to predict its binding modes and affinities, thereby guiding further experimental validation.

Chemical Reactivity and Mechanistic Studies of 4 Ethoxy Benzylidene P Tolyl Amine

Hydrolysis and Reversibility of Azomethine Linkage

The formation of the azomethine linkage in Schiff bases is a reversible process, and as such, (4-Ethoxy-benzylidene)-P-tolyl-amine is susceptible to hydrolysis, which is the cleavage of the C=N bond by water. nih.govlibretexts.org This reaction regenerates the parent aldehyde (4-ethoxybenzaldehyde) and amine (p-toluidine). The equilibrium of this reaction is subject to thermodynamic control. nih.gov

The hydrolysis mechanism is highly dependent on the pH of the solution. sci-hub.sebohrium.com It can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the imine nitrogen. This increases the electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.comunizin.org The subsequent steps involve proton transfer and elimination of the amine to yield the protonated carbonyl compound, which then deprotonates to give the final aldehyde. The rate of hydrolysis is often greatest at a mildly acidic pH (around 4-5). sci-hub.seunizin.orgwjpsonline.com At very low pH, the rate can decrease because the reacting amine becomes fully protonated, rendering it non-nucleophilic for the reverse reaction (imine formation). wjpsonline.com

Base-Catalyzed Hydrolysis: In alkaline media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the azomethine carbon. bohrium.comresearchgate.net This forms a tetrahedral intermediate which then breaks down to the aldehyde and amine. Studies on similar Schiff bases have shown that this reaction typically follows second-order kinetics, being first order in both the Schiff base and the hydroxide ion. researchgate.net

The general mechanism for imine hydrolysis is the reverse of its formation, proceeding through a carbinolamine intermediate. libretexts.orgresearchgate.net

Reaction Scheme: Hydrolysis of this compound

Coordination Chemistry of 4 Ethoxy Benzylidene P Tolyl Amine As a Ligand

Synthesis of Metal Complexes Utilizing (4-Ethoxy-benzylidene)-P-tolyl-amine

The synthesis of metal complexes with Schiff base ligands like this compound would generally involve the reaction of the pre-synthesized ligand with a suitable metal salt in an appropriate solvent. The ligand itself would be synthesized through the condensation reaction of 4-ethoxybenzaldehyde (B43997) and p-toluidine (B81030).

The general synthetic route for the metal complexes would be as follows:

Step 1: Synthesis of the Ligand: Equimolar amounts of 4-ethoxybenzaldehyde and p-toluidine would be dissolved in a solvent such as ethanol (B145695) or methanol. The reaction mixture would likely be refluxed, possibly with a catalytic amount of a weak acid, to facilitate the formation of the imine (-C=N-) bond of the Schiff base. The product, this compound, would then be isolated, purified by recrystallization, and characterized.

Step 2: Synthesis of the Metal Complex: The isolated Schiff base ligand would be dissolved in a suitable solvent and treated with a solution of a metal salt (e.g., chlorides, nitrates, acetates, or sulfates of transition metals like Cu(II), Ni(II), Co(II), Zn(II), etc.). The reaction conditions, such as temperature, reaction time, and pH, would be optimized to promote the formation of the desired coordination complex. The resulting solid complex would be collected by filtration, washed, and dried.

Table 1: Hypothetical Synthetic Parameters for Metal Complexes of this compound

| Metal Salt Precursor | Ligand:Metal Molar Ratio | Solvent | Reaction Conditions | Expected Product |

| CuCl₂·2H₂O | 2:1 | Ethanol | Reflux, 4h | [Cu(L)₂Cl₂] |

| Ni(NO₃)₂·6H₂O | 2:1 | Methanol | Stirring at RT, 24h | [Ni(L)₂(NO₃)₂] |

| Co(CH₃COO)₂·4H₂O | 2:1 | Acetonitrile | Reflux, 6h | [Co(L)₂(CH₃COO)₂] |

| ZnSO₄·7H₂O | 2:1 | DMF/Ethanol | Stirring at 60°C, 8h | [Zn(L)₂SO₄] |

| L = this compound |

Note: The information presented in this section is based on general synthetic procedures for Schiff base metal complexes and is not derived from specific experimental data for this compound.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with this compound would be typically confirmed through various spectroscopic techniques.

FT-IR Spectroscopy: A key piece of evidence for coordination would be a shift in the stretching frequency of the imine group (ν(C=N)). In the free ligand, this band would appear at a certain wavenumber. Upon coordination to a metal ion, this band is expected to shift, typically to a lower frequency, due to the donation of electron density from the imine nitrogen to the metal center, which weakens the C=N bond. The appearance of new bands in the far-IR region could be attributed to the formation of metal-nitrogen (M-N) bonds.

UV-Vis Spectroscopy: The electronic spectra of the complexes would provide information about the geometry of the coordination sphere around the metal ion. Transitions observed in the visible region are typically due to d-d electronic transitions of the metal center, and their energies and intensities are indicative of the coordination environment (e.g., octahedral, tetrahedral, or square planar). Charge transfer bands (from the ligand to the metal or vice versa) might also be observed.

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., with Zn(II)), ¹H NMR spectroscopy can be used to confirm the coordination. The chemical shifts of the protons in the vicinity of the coordinating imine nitrogen would be expected to change upon complexation.

Table 2: Expected Spectroscopic Data for a Hypothetical Metal Complex of this compound

| Spectroscopic Technique | Free Ligand (L) | Metal Complex [M(L)ₓYₙ] | Interpretation of Change |

| FT-IR (cm⁻¹) | ν(C=N) at ~1620-1640 | Shift to lower or higher frequency | Coordination via imine nitrogen |

| - | New bands at ~400-500 | Formation of M-N bond | |

| UV-Vis (nm) | π-π* and n-π* transitions | d-d transitions and charge transfer bands | Information on coordination geometry |

| ¹H NMR (ppm) | Imine proton (-CH=N-) signal | Shift in imine proton signal | Confirmation of coordination |

Note: The data in this table is predictive and based on the known spectroscopic behavior of similar Schiff base complexes.

Structural Determination of Coordination Compounds

The definitive three-dimensional structure of a coordination compound of this compound would be determined by single-crystal X-ray diffraction. This technique would provide precise information on:

The coordination number and geometry of the metal center.

The bond lengths and angles between the metal and the ligand donor atoms.

Without experimental data, it is not possible to provide specific structural parameters.

Magnetic Properties and Electronic State of Metal Centers in Complexes

For complexes with paramagnetic metal ions (e.g., Cu(II), Ni(II), Co(II)), magnetic susceptibility measurements would be crucial to determine the magnetic moment of the complex. The effective magnetic moment (μ_eff) provides insight into the number of unpaired electrons and thus the electronic state and geometry of the metal center.

For instance, a Cu(II) complex would be expected to have a magnetic moment corresponding to one unpaired electron. The exact value could also suggest the presence of any magnetic interactions between metal centers in polynuclear complexes.

Theoretical Studies on Metal-Ligand Interactions and Stability Constants

Theoretical studies, such as those employing Density Functional Theory (DFT), would be valuable for understanding the nature of the metal-ligand bond in complexes of this compound. These computational methods could be used to:

Optimize the geometry of the complexes.

Calculate vibrational frequencies to aid in the interpretation of IR spectra.

Analyze the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO).

Determine the theoretical stability constants of the complexes in solution, providing a measure of the thermodynamic stability of the metal-ligand interaction.

Currently, there are no published theoretical studies specifically on the metal complexes of this compound.

Applications in Advanced Materials and Supramolecular Chemistry

Liquid Crystalline Behavior and Mesophase Characterization

Schiff bases are a well-established class of compounds known for exhibiting liquid crystalline phases, and (4-Ethoxy-benzylidene)-P-tolyl-amine is a representative member of this family. The formation of these mesophases is primarily driven by the molecule's rod-like shape (calamitic), which facilitates anisotropic ordering upon changes in temperature or concentration.

This compound and related compounds primarily exhibit thermotropic liquid crystalline behavior, meaning their phase transitions are induced by temperature changes. mdpi.com When the crystalline solid is heated, it does not melt into an isotropic liquid directly but first passes through one or more intermediate liquid crystal phases (mesophases). These phases possess a degree of molecular order, unlike isotropic liquids, but also exhibit fluidity, unlike crystalline solids.

While thermotropic behavior is dominant for this class of materials, lyotropic phases, which form in the presence of a solvent, are generally not characteristic of this compound itself. Lyotropic mesophases are more common in amphiphilic molecules that have distinct polar and non-polar regions.

The typical mesophases observed for calamitic liquid crystals like this Schiff base include the nematic (N) phase, where molecules show long-range orientational order but no positional order, and various smectic (Sm) phases (e.g., Smectic A, Smectic C), which feature layered structures with orientational order. researchgate.net For example, the closely related compound N-(4-Ethoxybenzylidene)-4-butylaniline (EBBA) displays a nematic phase over a temperature range of approximately 36-80°C. researchgate.net

The specific type and temperature range of the liquid crystalline phases are highly sensitive to the molecular structure. mdpi.com Even minor modifications to the terminal groups or the central core can significantly alter the mesomorphic properties. mdpi.com

Key structural factors influencing mesomorphism include:

Length of the Alkoxy Chain: Increasing the length of the terminal alkoxy chain (e.g., from methoxy (B1213986) to ethoxy to butoxy) generally stabilizes smectic phases over nematic phases. bohrium.comresearchgate.net Longer chains enhance intermolecular van der Waals forces, promoting the layered structures characteristic of smectic phases. mdpi.com This often leads to an increase in the smectic-nematic transition temperature and a decrease in the nematic-isotropic (clearing) temperature. bohrium.com

Central Linkage: The azomethine (-CH=N-) linkage provides a "stepped" core structure that maintains molecular linearity, which is essential for the formation of liquid crystal phases. mdpi.com

The following table illustrates the effect of varying the terminal alkoxy chain (R1) and the alkyl group on the aniline (B41778) ring (R2) on the transition temperatures of N-(4-R1-oxybenzylidene)-4-R2-aniline compounds.

| Compound Name | R1 Group | R2 Group | Melting Point (°C) | Clearing Point (N-I) (°C) | Mesophase Range (°C) |

|---|---|---|---|---|---|

| MBBA | -CH₃ | -(CH₂)₃CH₃ | 22 | 48 | 26 |

| EBBA | -CH₂CH₃ | -(CH₂)₃CH₃ | 38-44 | 80 | ~39 |

Data sourced from references sigmaaldrich.comsmolecule.comresearchgate.netsigmaaldrich.com for illustrative purposes.

The anisotropic nature of liquid crystal phases gives rise to unique optical properties. In the nematic phase, the alignment of molecules along a common director leads to birefringence, where the refractive index depends on the polarization of light relative to the director. For the related compound N-(4'-ethoxybenzylidene)-4-n-butylaniline (EBBA), the refractive indices have been measured, showing a decrease with increasing temperature. researchgate.net

These materials also exhibit significant electro-optical effects. The dielectric anisotropy (Δε), which is the difference in dielectric permittivity measured parallel and perpendicular to the director, determines how the molecules will align in an electric field. Schiff bases like this compound typically have a positive dielectric anisotropy, allowing them to be switched by an external electric field. This switching is the fundamental principle behind many liquid crystal displays (LCDs). The application of a voltage above a certain threshold can reorient the molecules, changing the optical properties of the material, a phenomenon utilized in light modulators and other photonic devices. researchgate.net

Supramolecular Assembly and Non-Covalent Interactions

The formation of both liquid crystalline and solid crystalline phases is a result of supramolecular self-assembly, a process guided by specific, non-covalent intermolecular interactions. hep.com.cntandfonline.com

In the solid state, the packing of this compound molecules is dictated by a combination of weak non-covalent forces. While the molecule lacks strong hydrogen bond donors like -OH or -NH, it can participate in weak C-H···N and C-H···O hydrogen bonds, where hydrogen atoms on the aromatic rings or alkyl chains interact with the nitrogen of the imine group or the oxygen of the ethoxy group. nih.gov

Furthermore, the electron-rich benzene (B151609) rings are crucial for organizing the structure through π-π stacking interactions. nih.gov These interactions involve the face-to-face or offset stacking of aromatic rings from adjacent molecules. The precise geometry of this stacking is critical in determining the crystal lattice parameters. The interplay between these hydrogen bonds and π-π stacking interactions is a key focus of crystal engineering, aiming to design materials with specific solid-state structures and properties. nih.gov

Self-assembly is the process by which molecules spontaneously organize into ordered arrangements. acs.org For this compound, this process begins at the molecular level, driven by the non-covalent interactions described above. hep.com.cnbohrium.com In the formation of liquid crystal phases, these interactions lead to the establishment of local orientational and/or positional order. This initial ordering can then propagate over macroscopic distances, leading to the formation of hierarchical structures such as the layered arrangements in smectic phases or the aligned domains in a nematic cell. rsc.org Understanding and controlling these self-assembly pathways is fundamental to creating advanced materials with precisely tailored optical, electronic, and mechanical properties.

Directed Assembly for Functional Materials

The molecular geometry of this compound, characterized by its rod-like shape, is conducive to the formation of ordered structures, a key feature of liquid crystals. hartleygroup.orged.gov The interplay of intermolecular forces, such as π-π stacking of the aromatic rings and dipole-dipole interactions, facilitates the self-assembly of these molecules into mesophases. rsc.org While specific studies on the liquid crystalline properties of this compound are not abundant, the behavior of analogous alkoxybenzylidene anilines provides significant insight. For instance, related compounds are known to exhibit nematic and smectic phases, where the molecules possess long-range orientational order. hartleygroup.org

The self-assembly of such molecules can be programmed by precise placement of functional groups to create facially amphiphilic structures, which can then form bilayers with long-range liquid-crystalline order in solution. nih.gov This directed assembly is fundamental to creating functional materials with anisotropic properties, which are essential for applications in displays, sensors, and other advanced technologies. The ability to form such ordered assemblies is a hallmark of supramolecular chemistry, where non-covalent interactions are harnessed to build complex and functional architectures. mdpi.com

Photophysical Properties and Optoelectronic Applications

Schiff bases, including this compound, often exhibit interesting photophysical properties, such as fluorescence, which makes them candidates for applications in optoelectronics. The electronic structure, governed by the conjugated π-system extending across the molecule, is responsible for its interaction with light.

The introduction of electron-donating groups, like the ethoxy and methyl groups in this compound, can significantly influence the photophysical properties of the chromophore. mdpi.com These groups can enhance fluorescence quantum yields and shift absorption and emission spectra. washington.edunih.gov For example, related Schiff base complexes have been shown to exhibit strong luminescent emissions. rsc.org The photophysical properties of a selection of fluorescent organic compounds are summarized in the table below, illustrating the range of characteristics achievable with similar molecular scaffolds.

Table 1: Photophysical Properties of Selected Fluorescent Organic Compounds

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 9-(4-N,N-dimethylaminophenyl)ethynylanthracene | 425 | 450 | 0.85 |

| 1-(4-N,N-dimethylaminophenyl)ethynylpyrene | 420 | 445 | 0.92 |

| 2-(4-N,N-dimethylaminophenyl)ethynylnaphthalene | 360 | 420 | 0.78 |

This table presents data for analogous fluorescent compounds to illustrate typical photophysical properties and is not specific to this compound.

The potential for high fluorescence quantum yields and tunable emission makes this compound and its derivatives promising for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. nih.gov

Catalytic Applications of this compound or its Metal Complexes

The imine nitrogen and the oxygen of the ethoxy group in this compound can act as coordination sites for metal ions, forming stable Schiff base metal complexes. These complexes have shown significant potential as catalysts in a variety of organic transformations. nih.gov

Homogeneous Catalysis

In homogeneous catalysis, Schiff base metal complexes are soluble in the reaction medium, which often leads to high activity and selectivity. groupecoopsco.comresearchgate.net Transition metal complexes derived from Schiff bases have been successfully employed in a range of reactions. mostwiedzy.plamazonaws.com For instance, they have been used to catalyze oxidation and reduction reactions, C-C coupling reactions, and polymerization processes. epfl.ch

Heterogeneous Catalysis

To overcome the challenges associated with the separation and reuse of homogeneous catalysts, Schiff base complexes can be immobilized on solid supports to create heterogeneous catalysts. rsc.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.gov

Supports such as silica (B1680970), polymers, and magnetic nanoparticles have been used to immobilize Schiff base metal complexes. nih.gov These immobilized catalysts have demonstrated excellent stability and reusability in various catalytic applications. For example, immobilized Schiff base-metal complexes have been used in oxidation reactions and for the synthesis of fine chemicals. The ability to easily separate the catalyst from the reaction mixture makes the process more economical and environmentally friendly.

Structure Property and Structure Reactivity Relationship Studies

Influence of Substituent Effects on Electronic and Steric Properties

The ethoxy group, located at the para-position of the benzylidene ring, donates electron density to the aromatic system primarily through a resonance effect (+R). This increased electron density on the benzylidene moiety affects the electronic character of the azomethine (-CH=N-) bridge. The methyl group on the p-tolyl ring, an electron-donating group through an inductive effect (+I), similarly increases the electron density on the aniline (B41778) portion of the molecule. researchgate.net The collective influence of these EDGs enhances the stability of the compound. jocpr.com

Conversely, substituting these EDGs with electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), would decrease the electron density on the C=N bond, making the imine less reactive towards electrophiles but more susceptible to nucleophilic attack. numberanalytics.comresearchgate.net

| Substituent Type on Benzylidene-Aniline Core | Electronic Effect | Impact on Azomethine (C=N) Group | Example Group |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases electron density on the aromatic rings and C=N bond. | Enhances stability; increases reactivity towards electrophiles. | -OCH₃, -OEt, -CH₃ |

| Electron-Withdrawing Group (EWG) | Decreases electron density on the aromatic rings and C=N bond. | Decreases stability; increases reactivity towards nucleophiles. | -NO₂, -CN, -Cl |

Correlation of Molecular Structure with Spectroscopic Signatures

The specific arrangement of atoms and functional groups in (4-Ethoxy-benzylidene)-P-tolyl-amine gives rise to a unique spectroscopic fingerprint. The correlation between its molecular structure and spectroscopic data from techniques like UV-visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy is well-established for this class of compounds. nih.gov

UV-visible Spectroscopy: The UV-vis spectrum of benzylidene aniline-type imines is characterized by absorption bands arising from π-π* electronic transitions within the conjugated system. researchgate.net The presence of electron-donating ethoxy and methyl groups in this compound is expected to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted N-benzylideneaniline. researchgate.net This shift is due to the decreased energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Infrared (IR) Spectroscopy: A key diagnostic peak in the IR spectrum of this compound is the stretching vibration of the azomethine (C=N) double bond, which typically appears in the region of 1625 cm⁻¹. semanticscholar.orgarcjournals.org The exact position of this band is sensitive to the electronic effects of the substituents on the aromatic rings. nih.gov The spectrum would also feature C-H stretching vibrations for the aromatic and aliphatic portions, as well as C-O stretching from the ethoxy group. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the proton of the azomethine group (-CH=N-) gives a characteristic singlet signal at approximately 10.0 ppm. semanticscholar.org The ¹³C NMR spectrum shows a corresponding signal for the azomethine carbon atom around 193.8 ppm. semanticscholar.orgarcjournals.org The chemical shifts of these and other nuclei are influenced by the electron density modulated by the ethoxy and tolyl substituents, providing valuable information about the electronic structure of the molecule. researchgate.net

| Spectroscopic Technique | Key Signature | Typical Range/Value for Benzylidene-Anilines | Influence of Structure |

|---|---|---|---|

| UV-visible | π-π* transition (λmax) | ~310-370 nm researchgate.net | Electron-donating groups cause a red shift (higher λmax). |

| Infrared (IR) | C=N stretch (ν) | ~1625 cm⁻¹ semanticscholar.org | Substituent electronic effects alter bond strength and vibrational frequency. |

| ¹H NMR | Azomethine proton (-CH=N-) | ~8.3-10.0 ppm semanticscholar.orgmdpi.com | Chemical shift is sensitive to the electronic environment. |

| ¹³C NMR | Azomethine carbon (-CH=N-) | ~145-194 ppm semanticscholar.orgmdpi.com | Chemical shift reflects the electron density at the carbon atom. |

Relationships between Structural Features and Liquid Crystalline Behavior

N-benzylideneaniline derivatives are a well-known class of compounds that can exhibit liquid crystalline (mesomorphic) behavior. tandfonline.com The potential for this compound to form liquid crystal phases is strongly linked to its molecular structure, specifically its linearity, rigidity, and the nature of its terminal groups.

The molecule possesses a rigid, rod-like (calamitic) shape, which is a primary requirement for the formation of mesophases. ssrn.com This shape arises from the two aromatic rings linked by the relatively planar azomethine group. The para-substitution pattern ensures a linear extension of the molecule, which facilitates the parallel alignment necessary for liquid crystalline ordering. mdpi.com

The terminal ethoxy and methyl groups play a crucial role in influencing the stability and type of mesophase. Terminal alkoxy chains are known to promote the formation of both nematic and smectic phases. tandfonline.comresearchgate.net The length of the alkoxy chain can significantly affect the transition temperatures and the range of the liquid crystal phase. mdpi.com Generally, longer alkyl chains tend to favor the formation of more ordered smectic phases. researchgate.net The presence of these terminal groups enhances the molecular polarizability, which contributes to the intermolecular anisotropic forces required to establish and maintain the liquid crystalline state. mdpi.com

| Structural Feature | Role in Liquid Crystalline Behavior | Example in this compound |

|---|---|---|

| Molecular Shape | Promotes anisotropic ordering. | Elongated, rod-like structure. |

| Rigid Core | Maintains molecular shape and alignment. | Two phenyl rings and the C=N linker. |

| Terminal Groups | Affects transition temperatures and mesophase type. | -OEt and -CH₃ groups. |

| Linearity | Facilitates parallel packing of molecules. | Para-substitution on both aromatic rings. |

Molecular Design Principles for Modulating Chemical Reactivity

The chemical reactivity of this compound is centered on the imine (azomethine) functional group. The design principles for modulating its reactivity hinge on altering the electronic and steric environment of this C=N double bond. numberanalytics.com

Electronic Modulation via Substituents: The reactivity of the imine bond can be systematically tuned by changing the substituents on the phenyl rings. acs.org

Enhancing Nucleophilicity: The existing electron-donating ethoxy and methyl groups increase the electron density on the azomethine nitrogen, making it more nucleophilic. This reactivity could be further enhanced by using stronger EDGs.

Enhancing Electrophilicity: To make the azomethine carbon more electrophilic and thus more susceptible to attack by nucleophiles, the EDGs could be replaced with EWGs (e.g., -NO₂, -CN). numberanalytics.com This would facilitate reactions such as hydrolysis or addition reactions across the C=N bond.

Dynamic Covalent Chemistry: The formation of the imine bond is a reversible reaction that operates under thermodynamic control. researchgate.net This property is a cornerstone of dynamic covalent chemistry. The rate of imine formation and hydrolysis can be modulated by pH and the choice of solvent. This reversibility allows for applications in self-healing materials and molecular systems where components can be exchanged under equilibrium conditions. researchgate.net

Design of Analogs with Tunable Properties for Specific Research Applications

The synthetic flexibility of Schiff bases makes this compound an excellent template for designing analogs with finely tuned properties for various applications. researchgate.net By systematically modifying its molecular structure, new compounds can be developed for materials science and medicinal chemistry. researchgate.netnih.gov

Liquid Crystal Analogs: To explore new liquid crystalline materials, analogs can be synthesized by varying the length of the terminal alkoxy chain (e.g., replacing ethoxy with butoxy, hexyloxy, or octyloxy). researchgate.netchemspider.com This allows for precise control over melting points and the temperatures at which different mesophases (nematic, smectic) appear. mdpi.com

Optoelectronic Materials: For applications in organic electronics, the electronic properties can be tuned to modify the HOMO/LUMO energy levels. This can be achieved by introducing different electron-donating or electron-withdrawing groups to alter the absorption and emission characteristics of the molecule, potentially leading to new fluorescent materials or organic semiconductors. mdpi.comacs.org

Bioactive Compounds: Schiff bases are known to exhibit a wide range of biological activities. mdpi.comresearchgate.net Analogs of this compound could be designed and synthesized to screen for potential antifungal, antibacterial, or antitumor properties by incorporating specific pharmacophoric groups into the molecular structure. nih.govnih.gov

| Structural Modification | Target Property to Tune | Potential Research Application | Example Analog |

|---|---|---|---|

| Varying alkoxy chain length (-OCnH2n+1) | Liquid crystal phase behavior and transition temperatures | Display technologies, sensors | (4-Butoxy-benzylidene)-P-tolyl-amine chemspider.com |

| Introducing strong EWGs (e.g., -NO₂) | Electronic properties (absorption/emission spectra, band gap) | Organic electronics, nonlinear optics | (4-Nitro-benzylidene)-P-tolyl-amine |

| Incorporating heterocyclic rings | Biological activity, metal chelation | Pharmaceuticals, catalysts | (Thiophen-2-ylmethylene)-P-tolyl-amine |

| Adding hydroxyl groups | Fluorescence (ESIPT), antioxidant properties | Fluorescent probes, bioactive agents | (4-Ethoxy-2-hydroxy-benzylidene)-P-tolyl-amine |

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways

The conventional synthesis of (4-Ethoxy-benzylidene)-P-tolyl-amine typically involves the acid- or base-catalyzed condensation of 4-ethoxyaniline and p-tolualdehyde. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Green Chemistry Approaches: A significant trend is the move towards environmentally benign synthesis. ijacskros.com Future pathways could involve using water as a solvent, which is both eco-friendly and cost-effective. ijacskros.com Furthermore, the use of natural acid catalysts, such as fruit juices, presents a novel "green" alternative to traditional catalysts. ijacskros.com

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions. researchgate.net Applying microwave irradiation to the synthesis of this compound could drastically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. ijacskros.comresearchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and mild route to chemical synthesis. Exploring enzymes like D-Amino Acid Oxidase for the oxidation of primary amines could lead to novel enzymatic pathways for imine formation, operating under gentle reaction conditions. researchgate.net

Multicomponent Reactions: Designing one-pot, multicomponent reactions that combine aldehydes, amines, and other reagents could provide rapid access to a diverse library of related Schiff bases. organic-chemistry.org This strategy is highly efficient as it minimizes intermediate isolation steps. nih.gov

| Synthetic Method | Potential Advantages | Key Research Focus |

| Green Synthesis | Eco-friendly, low cost, use of renewable resources. | Screening natural catalysts, optimizing reaction conditions in aqueous media. |

| Microwave-Assisted | Rapid reaction times, higher yields, improved purity. | Power/temperature optimization, solvent-free conditions. |

| Enzymatic Synthesis | High selectivity, mild conditions, sustainability. | Enzyme discovery and engineering, substrate scope expansion. |

| Multicomponent Reactions | High efficiency, molecular diversity, reduced waste. | Design of novel cascade sequences, catalyst development. |

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques such as FT-IR, UV-Vis, and basic ¹H NMR are routinely used, a deeper understanding of the structural and electronic properties of this compound requires the application of more advanced characterization methods.

Future research should emphasize the use of:

Multidimensional NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide unambiguous assignment of proton and carbon signals and offer detailed insights into the spatial relationships between atoms, confirming the molecule's conformation in solution. numberanalytics.comipb.pt

Single-Crystal X-ray Diffraction: This remains the gold standard for unequivocal structural elucidation. nih.gov Obtaining a high-quality crystal structure of this compound would provide precise data on bond lengths, bond angles, and intermolecular interactions in the solid state. union.edu

In-situ Spectroscopic Monitoring: Techniques that can monitor the reaction progress in real-time, such as in-situ IR or NMR, would be invaluable for studying the kinetics and mechanism of its formation and dynamic exchange processes.

High-Throughput Computational Screening and Prediction

Computational chemistry offers a powerful predictive tool for designing new molecules and understanding their properties without the need for extensive experimental work. nih.gov High-throughput computational screening, primarily using Density Functional Theory (DFT), can accelerate the discovery of derivatives of this compound with tailored properties.

Key areas for future computational work include:

Prediction of Electronic Properties: DFT calculations can determine crucial quantum chemical parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comnih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: MEP surfaces reveal the charge distribution within the molecule, identifying electron-rich and electron-deficient regions that are critical for predicting sites of electrophilic and nucleophilic attack and intermolecular interactions. nih.gov

Modeling of Spectroscopic Data: Computing theoretical NMR and IR spectra can aid in the interpretation of experimental data, helping to confirm the proposed structure and assign complex spectral features. blogspot.com

Prediction of Physicochemical Properties: Computational models can be developed to predict properties like thermal stability, polarizability, and nonlinear optical (NLO) properties, guiding the synthesis of new materials for specific applications, such as liquid crystals. blogspot.comresearchgate.net

| Computational Method | Predicted Property | Potential Application |

| DFT Energy Calculations | HOMO-LUMO Gap, Reactivity Descriptors | Predicting chemical reactivity, stability, and potential as corrosion inhibitors. mdpi.com |

| MEP Mapping | Charge Distribution | Understanding intermolecular interactions and coordination sites. nih.gov |

| Time-Dependent DFT | Electronic Transitions | Predicting UV-Vis spectra and optical properties. researchgate.net |

| GIAO/CSGT NMR Calculations | Chemical Shifts | Aiding in the assignment and interpretation of experimental NMR spectra. blogspot.com |

Integration into Multi-component Systems and Hybrid Materials

A significant opportunity lies in using this compound as a functional organic building block within larger, multi-component systems and hybrid materials. researchgate.net Its chemical structure is amenable to modification, allowing it to be covalently linked or non-covalently integrated into various matrices.

Future directions include:

Polymer and Composite Materials: Incorporating the Schiff base moiety into polymer backbones or as a pendant group can impart specific properties such as thermal stability, photo-responsiveness, or metal-coordinating capabilities. mdpi.com

Organic-Inorganic Hybrid Materials: Sol-gel synthesis can be used to covalently link silylated derivatives of the Schiff base into a silica (B1680970) matrix. acs.org Such hybrid materials combine the robustness of the inorganic framework with the functionality of the organic molecule.

Nanoparticle Functionalization: The Schiff base can be adsorbed onto the surface of metal or semiconductor nanoparticles (e.g., TiO₂, Ag, Au). mdpi.com These hybrid systems are promising for applications in photocatalysis, sensing, and light-activated therapies, where the Schiff base can act as a photosensitizer or a stabilizing agent. mdpi.com

Development of Novel Coordination Architectures

Schiff bases are exceptional ligands in coordination chemistry due to the presence of the imine nitrogen, which can readily coordinate with metal ions. mdpi.comsphinxsai.comnih.gov The this compound ligand, with its nitrogen donor atom, can form stable complexes with a wide range of transition metals.

Emerging opportunities in this area involve:

Synthesis of Diverse Metal Complexes: A systematic exploration of the coordination chemistry of this ligand with various transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II), Ru(III)) could yield a library of new metal complexes with unique geometries, such as octahedral or square planar arrangements. mdpi.comnih.govacs.org

Polynuclear Complexes: Designing synthetic strategies to create bi- or polynuclear complexes where the Schiff base acts as a bridging ligand could lead to materials with interesting magnetic or catalytic properties.

Functional Metallodrugs: Metal complexes of Schiff bases often exhibit enhanced biological activity compared to the free ligand. researchgate.net Future work could focus on designing complexes of this compound as potential therapeutic agents. nih.gov

Catalysis: Schiff base metal complexes are known to be effective catalysts for various organic transformations, including oxidation reactions. sphinxsai.com New complexes could be screened for their catalytic activity in synthetically important reactions.

Investigation of Dynamic Chemical Processes

The formation of the imine bond in this compound is reversible, making it a prime candidate for applications in dynamic covalent chemistry (DCC). rsc.orgnih.gov This field leverages reversible covalent bond formation to create adaptive systems that can respond to external stimuli.

Future research should explore:

Dynamic Combinatorial Libraries: The reversible nature of the imine bond allows for the generation of libraries of compounds from a set of aldehydes and amines. The composition of the library can change in response to a template, leading to the discovery of new receptors or catalysts.

Self-Healing Materials: By incorporating the dynamic imine bond into a polymer network, it is possible to create materials that can repair themselves after damage. The reversible bond exchange allows the polymer chains to reconnect across a fracture.

Photoswitchable Systems: By integrating photoswitchable moieties into the Schiff base structure, it may be possible to control the dynamic equilibrium of the imine bond with light. acs.org This could lead to light-driven molecular machines or materials whose properties can be modulated optically. acs.org The study of such systems can reveal non-equilibrium steady states driven by light energy. acs.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethoxy-benzylidene)-P-tolyl-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Schiff base formation by condensing 4-ethoxybenzaldehyde with p-toluidine in ethanol under reflux (3–5 hours) . Catalytic acid (e.g., HCl) enhances imine formation efficiency. Purity is improved using column chromatography (e.g., PE/EtOAc gradients) . Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm imine bond formation.

Q. How should researchers characterize the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to verify aromatic proton environments and imine bond presence (~8.3 ppm for CH=N) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns .

- Elemental Analysis (EA) : Compare experimental vs. calculated C/H/N percentages to validate purity .